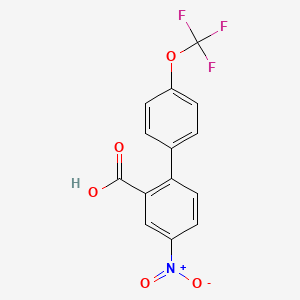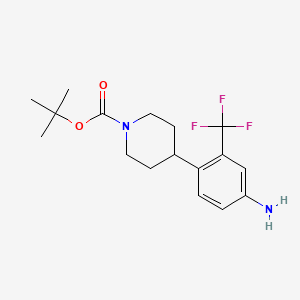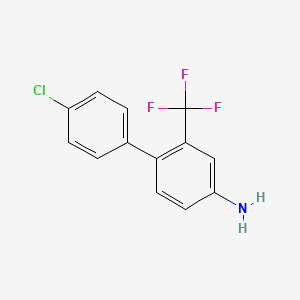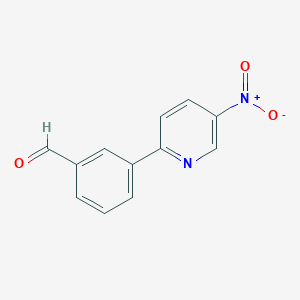![molecular formula C13H9ClF3N B8164009 3'-Chloro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 853299-10-2](/img/structure/B8164009.png)
3'-Chloro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
描述
3’-Chloro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl structure with a chloro substituent at the 3’ position and a trifluoromethyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors may also be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3’-Chloro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
3’-Chloro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
作用机制
The mechanism of action of 3’-Chloro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
相似化合物的比较
Similar Compounds
- 4’-Chloro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine
- 3’-Bromo-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine
- 3’-Chloro-4-(trifluoromethyl)-[1,1’-biphenyl]-4-amine
Uniqueness
3’-Chloro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups can enhance its stability and modify its interaction with other molecules .
属性
IUPAC Name |
4-(3-chlorophenyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-9-3-1-2-8(6-9)11-5-4-10(18)7-12(11)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBZVMLJCORGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218936 | |
| Record name | 3′-Chloro-2-(trifluoromethyl)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853299-10-2 | |
| Record name | 3′-Chloro-2-(trifluoromethyl)[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853299-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-Chloro-2-(trifluoromethyl)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163937.png)
![4'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163942.png)
![4'-Ethyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163950.png)
![4'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163951.png)
![4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163956.png)
![3'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163964.png)
![3'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163974.png)
![3'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163975.png)


![3'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8164011.png)


